2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-4-carboxamide
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Overview
Description
Quinazoline and thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds are commonly explored for their potential as antimicrobial, anti-inflammatory, and analgesic agents, among other therapeutic uses. The compound “2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-4-carboxamide” incorporates elements from both the quinazoline and thiazole families, suggesting a potential for a wide range of biological activities.
Synthesis Analysis
Synthesis of quinazoline and thiazole derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, Selvakumar and Elango (2017) detailed the synthesis of quinazoline derivatives, utilizing spectral techniques for characterization (Selvakumar & Elango, 2017). Similarly, compounds with a thiazole core can be synthesized through condensation reactions, as demonstrated in the synthesis of thiazoloisoquinolines (Hall & Taurins, 1968) (Hall & Taurins, 1968).
Scientific Research Applications
Antibacterial Activity
The compound's relevance to scientific research primarily lies in its potential antibacterial applications. A study by Selvakumar and Elango (2017) synthesized a series of novel derivatives similar to the specified compound, showcasing significant antibacterial activities against various Gram-positive and Gram-negative bacterial strains. This indicates the compound's potential as a lead structure in the development of new antibacterial agents. The structure-activity relationship explored in this research can guide the optimization of antibacterial properties in future studies (Selvakumar & Elango, 2017).
Antipsychotic Potential
Another application is found in the field of neuropsychiatric disorders. Norman et al. (1996) evaluated heterocyclic analogues of a similar structure for their potential as antipsychotic agents. These compounds demonstrated significant binding affinity to dopamine D2 and serotonin receptors, indicative of their potential use in treating disorders such as schizophrenia. This study's insights into the compound's interaction with central nervous system receptors could pave the way for novel antipsychotic drug development (Norman et al., 1996).
Anti-Inflammatory and Analgesic Agents
The compound's framework is also explored for anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized derivatives with a similar structural motif, which exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This research highlights the compound's utility in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
CGRP Receptor Inhibition
In the context of migraine and cardiovascular diseases, Cann et al. (2012) developed a synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist based on a similar structural framework. The research outlines the synthesis of a compound demonstrating significant CGRP receptor antagonism, a promising avenue for treating migraines and related cardiovascular conditions (Cann et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways based on its interaction with its targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antibacterial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-12-21-16(10-25-12)18(24)22-13-6-8-23(9-7-13)17-14-4-2-3-5-15(14)19-11-20-17/h10-11,13H,2-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIVUPDEVOHPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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